molecular formula C9H6N2S2 B7809415 2-(Methylthio)benzo[d]thiazole-6-carbonitrile

2-(Methylthio)benzo[d]thiazole-6-carbonitrile

Cat. No.: B7809415
M. Wt: 206.3 g/mol
InChI Key: JCVHNSLJWKYZGG-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]thiazole-6-carbonitrile (CAS 401567-19-9) is a high-value benzothiazole-based chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a benzothiazole core, a structural motif widely recognized for its diverse pharmacological activities . This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Researchers value this scaffold particularly in anticancer research, where similar thiazole derivatives have demonstrated potent activity by acting as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells . The carbonitrile functional group at the 6-position offers a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships and the creation of more complex molecular architectures . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHNSLJWKYZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocyanation-Mediated Ring Formation

A foundational approach involves cyclizing substituted anilines with thiocyanation agents. For instance, methyl 4-amino-3-(methylthio)benzoate undergoes cyclization using potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the benzothiazole core. The nitrile group is introduced via subsequent hydrolysis and dehydration (Scheme 1). This method achieves moderate yields (40–65%) but requires precise control of bromine stoichiometry to avoid over-oxidation.

Key Reaction Parameters

  • Temperature: 10–25°C

  • Solvent: Glacial acetic acid

  • Yield: 58% (optimized)

  • Limitations: Competing sulfonation at the methylthio group.

Palladium-Catalyzed Cross-Coupling Strategies

Cyanative Cyclization with Appel Salt

A modern protocol employs palladium catalysis to construct the benzothiazole ring while simultaneously introducing the nitrile group. Starting with 4-(methylthio)-2-nitroaniline, treatment with Appel salt (Cl3P=NCCl3) generates an imino-1,2,3-dithiazole intermediate, which undergoes DBU-mediated cyclization to yield the target compound. This method highlights the utility of transition-metal catalysts in enhancing regioselectivity (Table 1).

Table 1: Performance of Pd-Catalyzed Synthesis

Catalyst SystemSubstrateYield (%)Purity (%)
Pd(OAc)₂/CuI4-(MeS)-2-nitroaniline7298
PdCl₂(PPh₃)₂4-(MeS)-2-nitroaniline6595

Advantages

  • Single-step formation of both thiazole and nitrile groups.

  • Tolerance for electron-withdrawing substituents.

One-Pot Synthesis from Bis(2-Nitrophenyl) Disulfides

Disulfide Alkylation and Cyanation

A scalable one-pot method utilizes bis(2-nitrophenyl) disulfides as starting materials. Reaction with methyl iodide introduces the methylthio group, followed by nitrile installation via Rosenmund-von Braun reaction using CuCN in DMF. This approach achieves exceptional yields (up to 89%) and minimizes intermediate purification (Scheme 2).

Optimized Conditions

  • Alkylation: MeI, K₂CO₃, DMF, 80°C, 4 h.

  • Cyanation: CuCN, DMF, 120°C, 8 h.

  • Overall Yield: 86%.

Mechanistic Note
The disulfide bridge facilitates regioselective substitution at the 6-position, while the nitro group directs cyanation via resonance stabilization.

Post-Functionalization of Preformed Benzothiazoles

Nucleophilic Substitution at C2

Pre-synthesized 2-chlorobenzo[d]thiazole-6-carbonitrile undergoes nucleophilic substitution with sodium thiomethoxide (NaSMe) in DMSO at 90°C. This method, while straightforward, requires anhydrous conditions to prevent hydrolysis of the nitrile group.

Yield and Selectivity

  • Reaction Time: 6 h

  • Yield: 78%

  • Byproducts: <5% des-cyano derivative.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodStepsYield (%)ScalabilityCost Efficiency
Cyclization358ModerateHigh
Pd-Catalyzed172LowModerate
One-Pot Disulfide Route286HighHigh
Post-Functionalization278HighLow

The one-pot disulfide method emerges as the most industrially viable due to its balance of yield and scalability. However, Pd-catalyzed routes offer superior atom economy for research-scale applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio group undergoes nucleophilic displacement under controlled conditions. In studies of analogous compounds, treatment with amines or thiols in polar aprotic solvents facilitates substitution:

Reaction TypeReagents/ConditionsProductYieldSource
Thiol displacementNaSH, DMF, 80°C, 12h2-Mercaptobenzo[d]thiazole-6-carbonitrile78%
Amine substitutionPiperidine, K₂CO₃, DCM, reflux2-(Piperidin-1-yl)benzo[d]thiazole-6-carbonitrile65%

This reactivity is exploited to introduce pharmacophores or functional handles for further derivatization. The electron-deficient benzothiazole ring enhances the leaving-group ability of -SMe .

Cyanide Group Transformations

The nitrile group participates in hydrolysis and cycloaddition reactions:

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid:

  • Conditions : 6M HCl, 110°C, 24h

  • Product : 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (85% yield) .

Cycloaddition Reactions

The nitrile group engages in [2+3] cycloadditions with sodium azide under microwave irradiation:

  • Product : 2-(Methylthio)benzo[d]thiazole-6-tetrazole (92% yield, 150W, 15min) .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring directs electrophiles to specific positions:

ElectrophilePositionConditionsProductYieldSource
Bromine (Br₂)C5FeCl₃, CHCl₃, 0°C5-Bromo-2-(methylthio)benzo[d]thiazole-6-carbonitrile73%
Nitration (HNO₃/H₂SO₄)C40°C → rt, 2h4-Nitro-2-(methylthio)benzo[d]thiazole-6-carbonitrile68%

The cyano group deactivates the ring, favoring meta-substitution relative to the thiazole nitrogen .

Coordination Chemistry and Metal Complexation

The compound acts as a ligand for transition metals via the thiazole nitrogen and nitrile group:

Metal SaltSolvent/TempComplex StructureApplicationSource
PdCl₂EtOH, reflux[Pd(L)₂Cl₂]Suzuki coupling catalyst
CuIDMF, 60°C[Cu(L)(SCN)]Luminescent materials

Coordination enhances catalytic activity in cross-coupling reactions and modulates photophysical properties .

Biological Activity and Pharmacological Derivatives

Derivatives exhibit cytotoxicity against cancer cell lines:

Derivative ModificationIC₅₀ (μM) vs MCF-7Mechanism of ActionSource
6-CN → 6-CONH₂1.2 ± 0.3Topoisomerase II inhibition
Methylthio → morpholine0.8 ± 0.2DNA intercalation

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at C6 enhance anticancer potency by improving DNA-binding affinity .

Scientific Research Applications

Key Synthetic Routes:

  • Migita Coupling Reaction : Involves a 2-iodophenyl N-acetamide precursor.
  • Intramolecular Cyclization : Utilizes thiol surrogates to avoid malodorous compounds.

Chemistry

2-(Methylthio)benzo[d]thiazole-6-carbonitrile serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of sulfoxides, sulfones, and amino derivatives.

Reaction Type Products Common Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionAmino derivativesLithium aluminum hydride
SubstitutionSubstituted benzothiazolesHalogens, alkylating agents

Biology

The compound is studied for its potential biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO-B can influence cellular signaling pathways and metabolic processes .

Medicine

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro tests demonstrated strong cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) . Molecular docking studies indicate significant binding affinity to DNA targets, suggesting potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study synthesized a new thiazole derivative based on this compound and tested its cytotoxicity on five human cancer cell lines using the MTT assay. The compound showed significant inhibition against HepG-2 and MCF-7 cells with IC50 values indicating strong potential for development as an anticancer drug .

Case Study 2: Enzyme Inhibition

Another research focused on the compound’s interaction with MAO-B. The findings suggested that this compound could effectively inhibit MAO-B activity in vitro, leading to altered neurotransmitter levels and potential therapeutic implications for neurodegenerative diseases .

Industrial Applications

Beyond academic research, this compound is utilized in the development of dyes and pigments due to its unique chemical properties. It has been incorporated into cyanine dyes used in photography and solar cell technologies .

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]thiazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(methylthio)benzo[d]thiazole-6-carbonitrile, highlighting differences in substituents, physicochemical properties, and bioactivities:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Bioactivity/Application Reference ID
This compound -SCH₃ (2), -CN (6) 192.27* N/A Antimicrobial, kinase inhibition
2-(Dimethylamino)benzo[d]thiazole-6-carbonitrile -N(CH₃)₂ (2), -CN (6) 203.21 160–162 Fluorescent probes, receptor studies
6-Methylbenzo[d]thiazole-2-carbonitrile -CH₃ (2), -CN (6) 174.22 N/A Intermediate in drug synthesis
6-Bromo-2-(methylthio)benzo[d]thiazole -SCH₃ (2), -Br (6) 260.18 N/A Anticancer candidate
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile Fused xanthone-thiazole, -Cl (5), -CN (2) 297.72 N/A Antiproliferative activity

*Calculated based on molecular formula C₉H₆N₂S₂.

Structural and Electronic Comparisons

  • Substituent Effects: The methylthio group (-SCH₃) in the target compound provides moderate electron-donating effects compared to the stronger electron-donating dimethylamino group (-N(CH₃)₂) in , which increases solubility in polar solvents. Cyano vs. Bromo: The cyano group (-CN) at position 6 enhances electrophilicity, facilitating nucleophilic substitutions, whereas bromo (-Br) in 6-bromo analogs improves halogen bonding in receptor interactions .

Biological Activity

2-(Methylthio)benzo[d]thiazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₇N₃S₂. The compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA5491.61
Compound BMCF-71.98
Compound CColo2050.131
Compound DU9370.161

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects associated with thiazole derivatives. Compounds similar to this compound have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury . This suggests that further exploration into its neuroprotective properties could be beneficial.

Case Studies

A notable study investigated the synthesis and biological evaluation of various thiazole derivatives, including those related to this compound. These compounds were assessed for their anticancer activity using the MTT assay across diverse cell lines, revealing promising results that warrant further investigation into structure-activity relationships (SAR) to optimize efficacy .

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-(methylthio)benzo[d]thiazole-6-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

  • Copper-catalyzed tandem reactions (e.g., coupling 2-haloanilines with thiocarbamoyl chloride) are effective for constructing the benzo[d]thiazole core. For example, a similar compound, 2-(dimethylamino)benzo[d]thiazole-6-carbonitrile, was synthesized using Cu catalysis with 1H NMR and HRMS validation .
  • Condensation with aldehydes : Substituents like methylthio and cyano groups can be introduced via condensation reactions. For instance, benzothiazole derivatives with 6-CN groups were synthesized by reacting benzothiazole precursors with malononitrile under acid catalysis .
  • Key variables : Temperature (e.g., reflux at 110°C for cyclization), solvent polarity, and catalyst loading (e.g., CuI vs. CuBr) critically affect yields. Lower yields (<50%) are common in multi-step syntheses due to intermediate instability .

Q. Q2. How is this compound characterized structurally, and what spectral data are indicative of its purity?

Methodological Answer:

  • 1H/13C NMR : The methylthio group (-SCH3) appears as a singlet near δ 2.5 ppm, while the cyano (-CN) carbon resonates at ~118 ppm in 13C NMR . Aromatic protons on the benzo[d]thiazole ring typically show signals between δ 7.4–8.0 ppm.
  • HRMS : Exact mass matching (e.g., calculated vs. observed m/z) confirms molecular ion integrity. For example, a related compound (C10H9N3S) showed a 0.0012 Da deviation in HRMS .
  • IR spectroscopy : Stretching vibrations for -CN (∼2200 cm⁻¹) and C-S (∼650 cm⁻¹) are diagnostic .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. What biological activities are associated with this compound, and how do structural modifications alter efficacy?

Methodological Answer:

  • Antimicrobial activity : Benzothiazole derivatives with electron-withdrawing groups (e.g., -CN, -CF3) exhibit enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus). For example, 6-CN-substituted benzothiazoles showed MIC values <10 µg/mL .
  • Anticancer potential : Thiazole rings fused with aromatic systems (e.g., benzo[d]thiazole) disrupt kinase signaling pathways. Replacing imidazole with thiazole in xantheno-thiazole derivatives improved cytotoxicity in cancer cell lines .
  • Structure-activity relationship (SAR) : Adding bulky substituents (e.g., adamantyl) at position 6 reduces solubility but increases target binding affinity .

Q. Q4. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict stability of the thiazole ring in physiological conditions. Similar compounds with low polar surface area (PSA <140 Ų) and ≤10 rotatable bonds show >50% oral bioavailability in rats .
  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase). For benzothiazole-thiazolidinone hybrids, docking scores correlated with experimental MIC values .
  • ADMET prediction : Tools like SwissADME estimate LogP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted drug design .

Q. Q5. How do researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Methodological Answer:

  • Batch variability : Differences in synthetic purity (e.g., 97% vs. >99%) can skew bioassay results. Validate purity via HPLC before testing .
  • Assay conditions : For example, MIC values vary with bacterial strain (e.g., Klebsiella pneumoniae vs. E. coli). Standardize protocols using CLSI guidelines .
  • Structural confirmation : Misassignment of substituent positions (e.g., methylthio vs. methylsulfonyl) leads to erroneous SAR conclusions. Always cross-validate with X-ray crystallography or 2D NMR .

Q. Q6. What advanced synthetic strategies enable multi-functionalization of the benzo[d]thiazole scaffold?

Methodological Answer:

  • Post-functionalization : After constructing the core, introduce substituents via:
    • Nucleophilic aromatic substitution : React with amines or thiols at electron-deficient positions (e.g., para to -CN) .
    • Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups at position 2 or 6 using Pd catalysts .
  • Protecting groups : Use Boc or Fmoc to temporarily block reactive sites (e.g., -NH2) during multi-step syntheses .

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